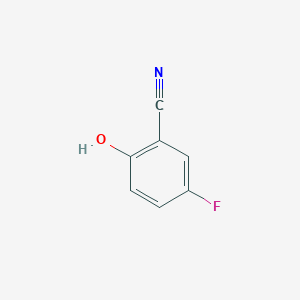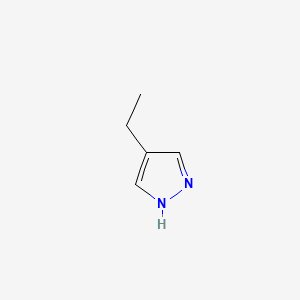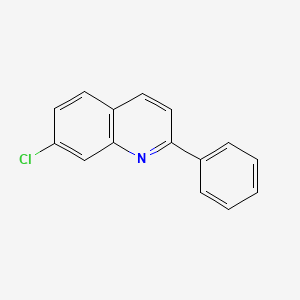
2-(3-氨基苯基)丙酸
描述
“2-(3-aminophenyl)propanoic Acid” is a chemical compound that is also known as 3-Aminophenylpropanoic Acid . It has a molecular formula of C9H11NO2 and a molecular weight of 165.19 . This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
The synthesis of this compound can be accomplished through several methods. One such method involves the self-condensation from β-(2-,3-,4-aminophenyl)propenoic acid using the phosphorylation method . Another method involves esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .
Molecular Structure Analysis
The molecular structure of “2-(3-aminophenyl)propanoic Acid” consists of a carboxyl group (–COOH), an amino group (–NH2), and a phenyl group attached to a propanoic acid backbone . The compound contains a total of 23 bond(s), including 12 non-H bond(s), 7 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), and 6 aromatic bond(s). It also contains 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 primary amine(s) (aromatic), and 1 hydroxyl group(s) .
科学研究应用
Cytotoxicity Studies
Specific Scientific Field
The field of application is Pharmacology and Toxicology .
Summary of the Application
“2-(3-aminophenyl)propanoic Acid” is used in cytotoxicity studies, specifically to assess the cytotoxic effects of propionic acid compounds on THLE-2 and HEP-G2 cells .
Methods of Application or Experimental Procedures
The HEP-G2 cells and THLE-2 cells were incubated with various concentrations of the compound. The plates were then further incubated for 72 hours. Cell viability was determined using the MTT assay .
Results or Outcomes
Incubation of liver cells with all 3 derivatives showed a dose-dependent reduction in cell viability for both THLE-2 and HEP-G2 cells. However, HEP-G2 cells were more viable than THLE-2 cells .
Scientific Research and Development
Specific Scientific Field
The field of application is Chemistry and Biochemistry .
Summary of the Application
“2-(3-aminophenyl)propanoic Acid” is used in scientific research and development, specifically in the manufacture of substances .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the particular research project or substance being manufactured .
Results or Outcomes
The outcomes would also depend on the specific research project or substance being manufactured .
属性
IUPAC Name |
2-(3-aminophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVOCNFWVVRKKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301295758 | |
| Record name | 3-Amino-α-methylbenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301295758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminophenyl)propanoic Acid | |
CAS RN |
21762-11-8 | |
| Record name | 3-Amino-α-methylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21762-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-α-methylbenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301295758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














